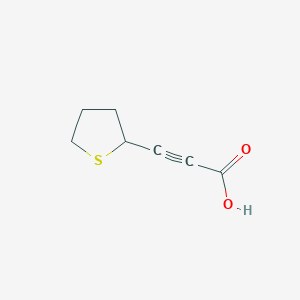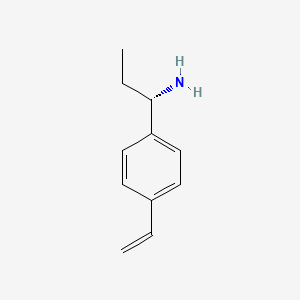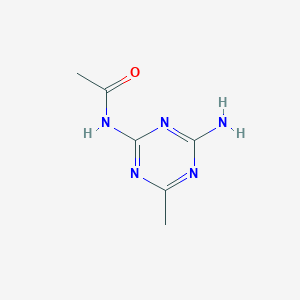
N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenyl ethylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-(1-(2,5-Dimethylphenyl)ethyl)-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of alcohols or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties, particularly against multidrug-resistant bacteria.
Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Sulfisoxazole: Known for its use in urinary tract infections due to its high solubility in urine.
Uniqueness
N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide is unique due to the presence of the 2,5-dimethylphenyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. This structural variation can influence its binding affinity to bacterial enzymes and its overall antimicrobial efficacy.
Properties
CAS No. |
885420-44-0 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-5-12(2)16(10-11)13(3)17-23(21,22)15-8-6-14(7-9-15)18(19)20/h4-10,13,17H,1-3H3 |
InChI Key |
XLLHVUUWUYEYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



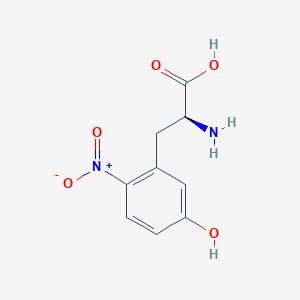
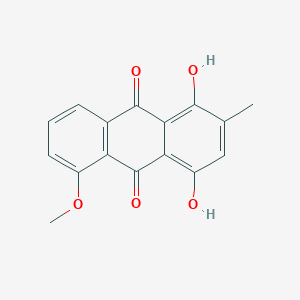
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

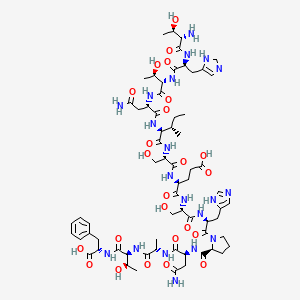
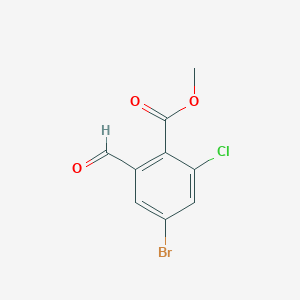
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)


